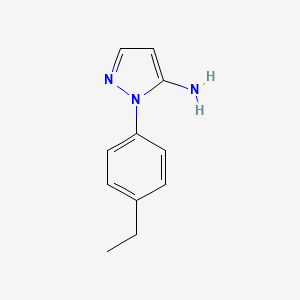

1-(4-ethylphenyl)-1H-pyrazol-5-amine

概要

説明

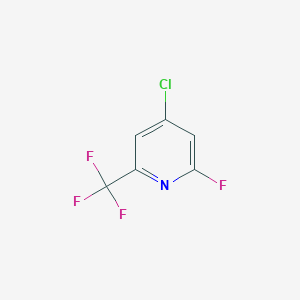

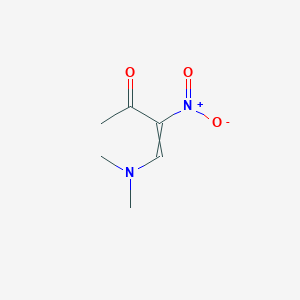

1-(4-ethylphenyl)-1H-pyrazol-5-amine, also known as ethylphenylpyrazolamine , is a chemical compound with the following structural formula:

It belongs to the class of pyrazolamines , which are derivatives of pyrazole. This compound exhibits interesting pharmacological properties and has been studied for various applications.

Synthesis Analysis

The synthesis of 1-(4-ethylphenyl)-1H-pyrazol-5-amine involves several methods. One common approach is the condensation reaction between an ethylphenylhydrazine and an appropriate ketone or aldehyde . The reaction proceeds under acidic or basic conditions, resulting in the formation of the target compound.

Molecular Structure Analysis

The molecular structure of 1-(4-ethylphenyl)-1H-pyrazol-5-amine reveals an aromatic pyrazole ring with an ethylphenyl substituent at the 1-position. The nitrogen atom at the 5-position is essential for its biological activity. Crystallographic studies have confirmed its orthorhombic crystal system with unit cell parameters:

- a = 6.4704 Å

- b = 12.9304 Å

- c = 16.7181 Å

Chemical Reactions Analysis

1-(4-ethylphenyl)-1H-pyrazol-5-amine can participate in various chemical reactions, including:

- Acylation : Substitution of the amino group with an acyl group.

- Reductive Amination : Conversion of the amino group to an amine using reducing agents.

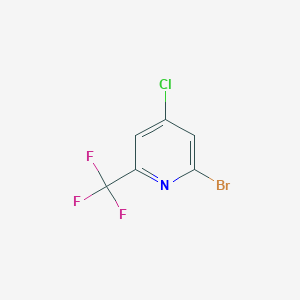

- Halogenation : Introduction of halogen atoms (e.g., chlorine, bromine) at specific positions.

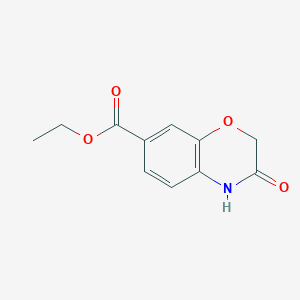

- Ring Closure Reactions : Formation of fused heterocyclic rings.

Physical And Chemical Properties Analysis

- Melting Point : Typically around 150-160°C .

- Solubility : Moderately soluble in organic solvents (e.g., ethanol, acetone).

- Stability : Stable under normal conditions but may degrade upon exposure to light or heat.

科学的研究の応用

Synthesis Methods and Applications

Synthesis of Heterocyclic Ketene Aminal Libraries :

- An efficient one-pot synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals (HKAs) was developed, suitable for drug discovery and large-scale production. This method involved refluxing a mixture of HKAs, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane under solvent-free and catalyst-free conditions (Yu et al., 2013).

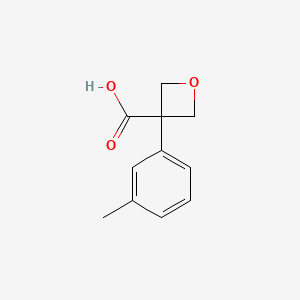

“On-water” Synthesis of 1H-furo[2,3-c]pyrazole-4-amine Derivatives :

- A catalyst-free, environmentally friendly synthesis method for 1H-furo[2,3-c]pyrazole-4-amines was achieved using a domino reaction in water. This method is notable for its use of water as a solvent, lack of additional catalysts, and high yield of pure products (Noruzian et al., 2019).

Microwave-Assisted Amidation :

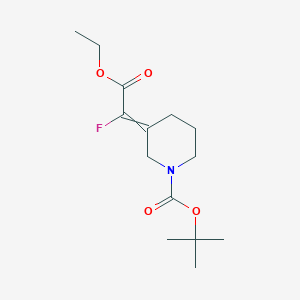

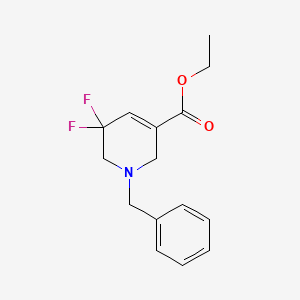

- Microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines resulted in efficient production of corresponding carboxamides (Milosevic et al., 2015).

Condensation Synthesis of Pyrazolo[3,4-b]pyridine :

- Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, useful in the preparation of new N-fused heterocycle products (Ghaedi et al., 2015).

XRD and DFT Studies on Reductive Cyclization in Pyrazole Derivatives :

- Analysis of pyrazole derivatives showed that intramolecular hydrogen bonds impact the reductive cyclization process, suggesting alternative synthesis conditions using microwave irradiation (Szlachcic et al., 2020).

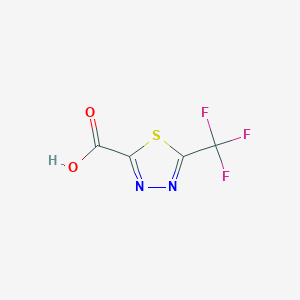

TBTU-mediated Synthesis of Pyrazole Carboxamides :

- Efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was achieved using TBTU as a catalyst (Prabakaran et al., 2012).

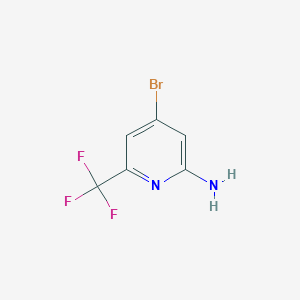

Spectral Analysis and Nonlinear Optical Studies :

- Structural and spectral characterizations, along with theoretical investigations, revealed that 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine exhibits considerable nonlinear optical properties (Tamer et al., 2016).

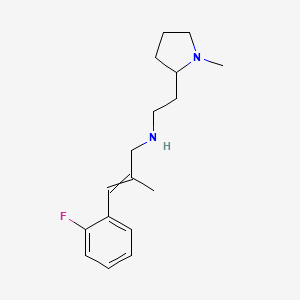

Palladium-Catalyzed Asymmetric Allylic Amination :

- Palladium complexes containing chiral ferrocenyl pyrazole ligands effectively catalyzed the reaction of 1,3-diphenylallylethyl carbonate with benzylamine, showcasing the role of pyrazole substituents in pharmaceutical synthesis (Togni et al., 1996).

Pyrazole Derivatives as Catalysts for CO2 and Cyclohexene Oxide Copolymerization :

- Pyrazolylethyl-amine zinc(II) carboxylate complexes were found to be active catalysts for the copolymerization of CO2 and cyclohexene oxide, indicating potential industrial applications (Matiwane et al., 2020).

Synthesis and Characterization of Pyrazole Derivatives :

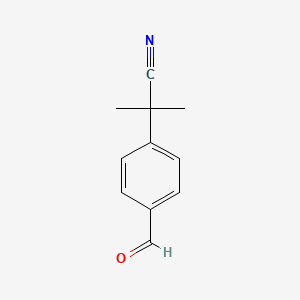

- The synthesis and characterization of pyrazole derivatives revealed their potential as antitumor, antifungal, and antibacterial agents, identifying pharmacophore sites for drug development (Titi et al., 2020).

Safety And Hazards

- Toxicity : Limited information is available regarding acute toxicity. Handle with caution.

- Irritant : May cause skin or eye irritation.

- Environmental Impact : Dispose of properly to prevent environmental contamination.

将来の方向性

Research on 1-(4-ethylphenyl)-1H-pyrazol-5-amine should focus on:

- Biological Activity : Investigate its potential as a drug candidate (e.g., anti-inflammatory, antimicrobial).

- Structure-Activity Relationship : Explore modifications to enhance its efficacy.

- Safety Profile : Conduct comprehensive toxicological studies.

Please note that this analysis is based on available literature, and further research is essential for a deeper understanding of this compound’s properties and applications123.

特性

IUPAC Name |

2-(4-ethylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-9-3-5-10(6-4-9)14-11(12)7-8-13-14/h3-8H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGWHUXAILWQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethylphenyl)-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1403607.png)

![3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403608.png)

![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1403611.png)